molecular formula C17H19BrO B8268096 1-Bromo-3-(cyclohexylmethoxy)naphthalene

1-Bromo-3-(cyclohexylmethoxy)naphthalene

Cat. No.: B8268096
M. Wt: 319.2 g/mol
InChI Key: GDGVSSTWUIRGIU-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclohexylmethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a cyclohexylmethoxy group attached to the third position

Preparation Methods

The synthesis of 1-Bromo-3-(cyclohexylmethoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the cyclohexylmethoxy group. One common method is the photobromination of naphthalene using molecular bromine, which yields 1-bromonaphthalene. This intermediate can then undergo further reactions to introduce the cyclohexylmethoxy group .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use efficient bromination techniques and subsequent functionalization to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-3-(cyclohexylmethoxy)naphthalene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(cyclohexylmethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)naphthalene involves its ability to participate in various chemical reactions. The bromine atom and the cyclohexylmethoxy group play crucial roles in determining the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-Bromo-3-(cyclohexylmethoxy)naphthalene can be compared with other bromonaphthalenes, such as 1-bromonaphthalene and 2-bromonaphthalene . These compounds share similar structural features but differ in the position of the bromine atom and the presence of additional functional groups. The unique combination of the bromine atom and the cyclohexylmethoxy group in this compound gives it distinct properties and reactivity.

Similar compounds include:

Properties

IUPAC Name

1-bromo-3-(cyclohexylmethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGVSSTWUIRGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC3=CC=CC=C3C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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